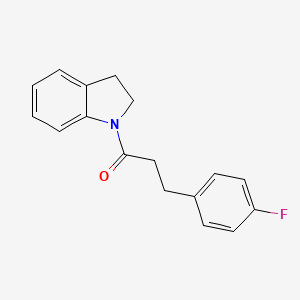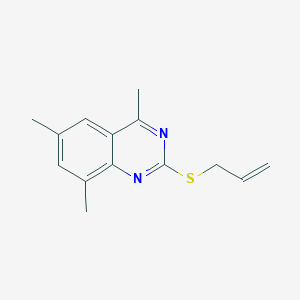![molecular formula C14H21ClN2O2 B4754383 2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4754383.png)
2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro-substituted phenoxy group, a dimethylamino propyl chain, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide typically involves multiple steps:
Formation of 4-chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol.
Etherification: The 4-chloro-2-methylphenol is then reacted with chloroacetic acid to form 2-(4-chloro-2-methylphenoxy)acetic acid.
Amidation: The 2-(4-chloro-2-methylphenoxy)acetic acid is then reacted with 3-(dimethylamino)propylamine under suitable conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the dimethylamino group.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.
Substitution: The chloro group on the phenoxy ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or N-oxides.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used, potentially forming new ether or amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.
Biology
In biological research, this compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its structure suggests it could act as a ligand in binding studies.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. The presence of the dimethylamino group suggests potential activity as a central nervous system agent, while the phenoxy group might confer anti-inflammatory properties.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.
Mécanisme D'action
The mechanism by which 2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with receptors or enzymes, altering their activity. The dimethylamino group could facilitate binding to biological targets, while the phenoxy group might influence the compound’s overall pharmacokinetics and dynamics.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-chloro-2-methylphenoxy)acetic acid: This compound shares the phenoxy and chloro groups but lacks the dimethylamino propyl chain.
N-(3-dimethylaminopropyl)-2-(4-chloro-2-methylphenoxy)acetamide: Similar structure but with variations in the positioning of functional groups.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-11-9-12(15)5-6-13(11)19-10-14(18)16-7-4-8-17(2)3/h5-6,9H,4,7-8,10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFSKMFLHXFGCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-5-(3-bromo-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B4754307.png)


![7-Tert-butyl-2,4-dimethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B4754318.png)
![2-(4-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B4754319.png)

![[2-(5-METHYL-2-FURYL)-4-QUINOLYL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4754336.png)
![3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B4754344.png)
![1-[(3-fluorophenyl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B4754356.png)
![2,3-diphenyl-6-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoxaline](/img/structure/B4754377.png)
![2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B4754388.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B4754394.png)
![N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4754401.png)
![N-[2-(phenylthio)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4754407.png)
